Propan-2-yl 2-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate
Description
Properties
IUPAC Name |
propan-2-yl 2-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-15(2)24-19(23)17-9-6-10-20-18(17)22-13-11-21(12-14-22)16-7-4-3-5-8-16/h3-10,15H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWNZOBYASNADY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(N=CC=C1)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate typically involves the reaction of 2-(4-phenylpiperazin-1-yl)pyridine-3-carboxylic acid with isopropyl alcohol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Propan-2-yl 2-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, thereby influencing various biochemical pathways. For example, it has been studied as an acetylcholinesterase inhibitor, which could be beneficial in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Key Differences :
- Core Heterocycle: The target compound’s pyridine ring contrasts with the triazolopyridinone core of MM0421.02/03. Pyridine derivatives often exhibit distinct electronic properties compared to fused triazole systems, influencing solubility and binding affinities.
- Piperazine Substitution : MM0421.03 includes a 4-chlorophenyl group on the piperazine, which may enhance metabolic stability and receptor selectivity compared to the unsubstituted phenyl group in the target compound .
Analytical and Computational Insights
While direct experimental data for the target compound is lacking, methodologies from the evidence provide frameworks for comparison:
- Crystallography (SHELX) : Structural determination of analogs like MM0421.02/03 could leverage SHELX software for refining crystal structures, critical for understanding conformational preferences and intermolecular interactions .
Biological Activity
Propan-2-yl 2-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C22H31N5O
- Molecular Weight : 381.5 g/mol
- IUPAC Name : 2-[4-[4-(4-propan-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyridine-3-carbonitrile
- Canonical SMILES : CC(C)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=C(C=CC=N3)C#N
This compound primarily interacts with neurotransmitter receptors, particularly dopamine and serotonin receptors. The piperazine and piperidine moieties are crucial for this interaction, influencing various biochemical pathways that can lead to therapeutic effects in neurological disorders.
Antidepressant and Anxiolytic Effects
Research indicates that compounds with similar structures exhibit antidepressant and anxiolytic properties. For instance, derivatives of piperazine have been shown to modulate serotonin receptors, which are pivotal in mood regulation. Studies suggest that the compound may enhance serotonergic activity, potentially leading to antidepressant effects.
Antitumor Activity
The compound has been evaluated for its anticancer properties, particularly in inhibiting cell proliferation in various cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells, contributing to its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 | 0.39 | Induces autophagy |
| MCF7 | 0.46 | Induces apoptosis |
| NCI-H460 | 0.30 | Inhibits proliferation |
Case Studies
-
Study on Anticancer Activity :
A study conducted by Li et al. (2023) investigated the anticancer potential of piperazine derivatives, including this compound. The results indicated significant inhibition of cell growth in A549 and MCF7 cell lines with IC50 values indicating potent activity against these cancer types. -
Neuropharmacological Study :
Another research highlighted the neuropharmacological effects of related compounds on animal models of depression and anxiety. The findings suggested that these compounds could significantly reduce anxiety-like behaviors, indicating their potential use in treating anxiety disorders.
Q & A
Q. What analytical techniques are recommended for structural confirmation of Propan-2-yl 2-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate?
Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm proton and carbon environments, particularly the pyridine, piperazine, and ester moieties.
- Infrared Spectroscopy (IR): Identify carbonyl (C=O) stretches (~1700 cm) and aromatic C-H vibrations.
- Mass Spectrometry (MS): Confirm molecular ion peaks and fragmentation patterns aligned with the molecular formula (e.g., ESI-MS for accurate mass).
- X-ray Crystallography: Resolve crystal structures for absolute stereochemical confirmation, as demonstrated for analogous piperazine-pyridine derivatives .
Q. How can researchers mitigate impurities during synthesis of phenylpiperazine-containing compounds?
Answer:
- Chromatographic Purification: Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate byproducts like chlorinated or hydroxylated analogs.
- Recrystallization: Optimize solvent systems (e.g., ethanol/water) to remove polar impurities.
- HPLC Analysis: Monitor reaction progress using reverse-phase HPLC with UV detection (e.g., 254 nm) to track impurities such as 4-chlorophenyl derivatives, as noted in impurity profiles of related compounds .
Q. What safety protocols are critical when handling piperazine derivatives in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators for aerosolized particles .
- Ventilation: Conduct reactions in fume hoods to avoid inhalation of volatile intermediates.
- Waste Disposal: Neutralize acidic/basic byproducts before disposal, following institutional guidelines for arylpiperazine waste .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yields of this compound?
Answer:
- Catalyst Screening: Test Pd-catalyzed cross-coupling for pyridine-piperazine bond formation, optimizing ligands (e.g., XPhos) and solvents (DMF/toluene).
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., from 24h to 2h) while maintaining >90% yield, as shown for similar triazolopyridine systems .
- Protecting Groups: Use tert-butoxycarbonyl (Boc) groups to prevent piperazine ring side reactions during esterification .
Q. What strategies resolve contradictions in biological activity data for phenylpiperazine derivatives?
Answer:
- Orthogonal Assays: Validate receptor binding (e.g., dopamine D2/D3) using both radioligand displacement and functional cAMP assays.
- Purity Verification: Re-test compounds with ≥98% HPLC purity to exclude confounding effects from impurities like 4-substituted phenyl analogs .
- Metabolic Stability Studies: Assess liver microsome stability to rule out rapid degradation as a cause of inconsistent in vivo results .
Q. How can computational modeling guide SAR studies for pyridine-piperazine hybrids?
Answer:
- Docking Simulations: Use Schrödinger Suite or AutoDock Vina to predict binding poses at target receptors (e.g., serotonin 5-HT). Focus on piperazine nitrogen interactions with Asp116 (5-HT) .
- QSAR Models: Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors to prioritize analogs with improved blood-brain barrier permeability .
Q. What methods characterize the stability of this compound under varying conditions?
Answer:
- Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) to identify degradation products (e.g., ester hydrolysis to carboxylic acid).
- pH Stability Profiling: Monitor stability in buffers (pH 1–13) via LC-MS to detect ring-opening or piperazine oxidation .
Q. How do structural modifications to the pyridine ring affect receptor selectivity?
Answer:
Q. What in vitro assays are suitable for evaluating the neuropharmacological potential of this compound?
Answer:
Q. How can researchers address low aqueous solubility of phenylpiperazine derivatives in biological testing?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
